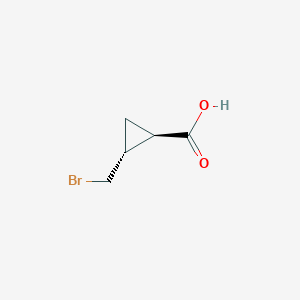
Histamine bisphosphate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histamine bisphosphate monohydrate is a chemical compound with the empirical formula C5H9N3 · 2H3PO4 · H2O and a molecular weight of 325.15 g/mol . It is an imidazole-containing heterocyclic building block that can be employed in chemical synthesis. The compound is known for its role in various biochemical processes and its utility in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histamine bisphosphate monohydrate can be synthesized through the reaction of histamine with phosphoric acid. The reaction typically involves the following steps:
- Dissolving histamine in water.
- Adding phosphoric acid to the solution.
- Allowing the reaction to proceed at a controlled temperature.
- Crystallizing the product by cooling the solution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using high-purity reagents to ensure the quality of the final product.
- Employing automated systems to control reaction conditions and ensure consistency.
- Utilizing crystallization techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Histamine bisphosphate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The imidazole ring in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution can produce various substituted imidazoles .
Scientific Research Applications
Histamine bisphosphate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies related to histamine receptors and their functions.
Medicine: this compound is used in research on allergic reactions and inflammatory processes.
Industry: It finds applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Histamine bisphosphate monohydrate exerts its effects by interacting with histamine receptors, which are G-protein-coupled receptors. The compound binds to these receptors, leading to various physiological responses, such as vasodilation, increased gastric acid secretion, and smooth muscle contraction. The primary molecular targets are the H1 and H2 receptors, which mediate different aspects of histamine’s biological activity .
Comparison with Similar Compounds
Histamine bisphosphate monohydrate can be compared with other histamine derivatives, such as:
Histamine dihydrochloride: Similar in structure but differs in its salt form and specific applications.
Histamine phosphate: Another histamine salt with distinct pharmacological properties.
Histamine free base: The unmodified form of histamine, used in various biochemical studies
Uniqueness: this compound is unique due to its specific phosphate salt form, which imparts distinct solubility and stability characteristics. This makes it particularly useful in certain chemical and biological applications .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;phosphoric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2H3O4P.H2O/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4;/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGLKZGHLZDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN.O.OP(=O)(O)O.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17N3O9P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)



![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)



![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)





